1-(Furan-3-ylmethyl)piperidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H11NO3/c12-9-1-3-11(10(13)5-9)6-8-2-4-14-7-8/h2,4,7H,1,3,5-6H2 |
InChI Key |
CYRJNXFXPRLURM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Furan 3 Ylmethyl Piperidine 2,4 Dione and Its Derivatives
General Synthetic Strategies for Piperidine-2,4-dione Core Structures
The construction of the piperidine-2,4-dione core is a pivotal step in the synthesis of the target molecule and its analogues. Various methods have been developed, ranging from traditional cyclization reactions to more modern, stereoselective approaches. rsc.orgnih.gov
Traditional Approaches: Carbonyl Compound Transformations
Historically, the synthesis of the piperidine-2,4-dione ring has relied heavily on transformations involving carbonyl compounds. rsc.org One of the most prominent methods is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. nih.gov In the context of piperidine-2,4-diones, this typically involves the cyclization of an N-substituted β-amino diester.
Another classical approach involves the addition of a primary amine to two moles of an α,β-unsaturated ester, such as methyl acrylate (B77674), followed by Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone. nih.gov This can then be further oxidized to the desired dione (B5365651). The Knoevenagel condensation, a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group, is also a foundational reaction for creating carbon-carbon bonds necessary in some synthetic routes. juniperpublishers.com
| Traditional Method | Description | Key Intermediates | Reference(s) |
| Dieckmann Condensation | Intramolecular cyclization of an N-substituted β-amino diester. | β-amino diesters | nih.gov |
| Michael Addition/Dieckmann | Addition of a primary amine to α,β-unsaturated esters followed by cyclization. | N-substituted dialkyl esters | nih.gov |
| Knoevenagel Condensation | Condensation of a carbonyl with an active methylene group. | Carbonyl compounds, active methylene compounds | juniperpublishers.com |
Novel Methodologies: Anionic Enolate Rearrangements
More recent advancements in synthetic chemistry have introduced novel methods for the construction of the piperidine-2,4-dione skeleton, with anionic enolate rearrangements being a noteworthy example. rsc.orgnih.gov These reactions can offer alternative pathways that may provide better yields or regioselectivity compared to traditional methods. One such novel method involves an enolate-isocyanate rearrangement. This transformation can proceed from halocyclocarbamates, which, upon treatment with a strong base, form an intermediate cyclic enolate that rearranges to the piperidine-2,4-dione structure. nih.gov
Stereoselective Synthesis of Enantiopure Piperidine-2,4-dione Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of enantiopure piperidine-2,4-dione derivatives is of high importance. rsc.org Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral pool synthesis, and asymmetric catalysis. bldpharm.com For instance, the conjugate addition of a homochiral lithium amide to a trans-β-substituted-α,β-unsaturated methyl ester can establish the stereochemistry at the 2-position of the piperidone ring with high diastereoselectivity. nih.gov Subsequent intramolecular attack of a carbanion onto the methyl ester leads to the formation of the piperidone ring. nih.gov The stereoselective reduction of a β-phenylpiperidine-2,4-dione is another key step that has been described for producing cis-4-hydroxy-2-piperidinone. nih.gov
Synthesis of Furan-Substituted Piperidine (B6355638) Scaffolds
The synthesis of 1-(furan-3-ylmethyl)piperidine-2,4-dione specifically requires the formation of a bond between the furan-3-ylmethyl group and the nitrogen atom of the piperidine-2,4-dione ring. This can be achieved either by constructing the piperidine ring onto a pre-functionalized furan (B31954) derivative or by attaching the furan moiety to a pre-existing piperidine-2,4-dione.
Condensation Reactions for Furan-Piperidine Linkages
A plausible and direct route to form the furan-piperidine linkage is through condensation reactions. One such approach would involve the reductive amination of furan-3-carbaldehyde with an appropriate amino-precursor of the piperidine-2,4-dione ring. Alternatively, furan-3-ylmethylamine could be used as the primary amine in a Michael addition reaction with two equivalents of an acrylate ester, which would then undergo cyclization.
Another strategy is the Mannich reaction, which involves the aminoalkylation of a carbon acid. In a related synthesis, a Mannich base was formed by reacting a thiazolidine-2,4-dione with formaldehyde (B43269) and piperidine. researchgate.net A similar principle could be applied by reacting piperidine-2,4-dione with formaldehyde and furan-3-ylmethylamine, although this would result in a different substitution pattern. A more direct N-alkylation would involve the reaction of piperidine-2,4-dione with furan-3-ylmethyl halide in the presence of a base.
| Condensation Strategy | Reactants | Product Type | Reference(s) |
| Reductive Amination | Furan-3-carbaldehyde, amino-diester | N-(furan-3-ylmethyl) amino-diester | Inferred |
| Michael Addition | Furan-3-ylmethylamine, acrylate esters | N-(furan-3-ylmethyl) dialkyl ester | nih.gov |
| N-Alkylation | Piperidine-2,4-dione, furan-3-ylmethyl halide | This compound | Inferred |
Cyclization and Acylation Strategies for Ring Formation
The formation of the piperidine-2,4-dione ring itself can be achieved through cyclization and acylation strategies on a furan-containing precursor. For example, starting with furan-3-ylmethylamine, a Dieckmann cyclization precursor can be synthesized. This would involve the N-alkylation of a suitable diester, such as diethyl malonate, with furan-3-ylmethyl halide, followed by further elaboration to create the necessary β-amino diester structure for cyclization.
An alternative acylation approach would involve the reaction of furan-3-ylmethylamine with a pre-formed acyclic precursor that contains the functionalities required for cyclization to the piperidine-2,4-dione. For instance, reaction with a derivative of glutaric anhydride (B1165640) or a related open-chain diacid chloride could provide a substrate that can be cyclized to form the dione ring.
Multi-component Reactions in the Synthesis of Related Heterocycles
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. researchgate.net While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the synthesis of related piperidine and furan-containing heterocycles via MCRs provides a strong basis for its potential construction.
The synthesis of highly functionalized piperidine scaffolds is frequently achieved through MCRs. scispace.com A common strategy involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.com For instance, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield substituted piperidines under reflux conditions in ethanol. researchgate.net The mechanism for such reactions typically involves the initial formation of an enamine from the aniline (B41778) and β-ketoester, and an imine from the aniline and aldehyde. scispace.com A subsequent intermolecular Mannich-type reaction between the enamine and imine, followed by cyclization and tautomerization, leads to the final piperidine derivative. scispace.com Various catalysts, including sodium lauryl sulfate (B86663) (SLS), iodine, and zirconyl chloride (ZrOCl₂·8H₂O), have been employed to facilitate these transformations under mild and often environmentally friendly conditions. scispace.com
Similarly, furan-containing heterocycles can be assembled using MCRs. A bio-inspired, one-pot furan-thiol-amine multicomponent reaction has been developed to generate stable pyrrole (B145914) heterocycles from a furan-based electrophile. researchgate.net Transition metal-catalyzed cyclization reactions also offer a direct route to substituted furans from simple starting materials. nih.gov For example, cobalt(II) complexes can catalyze the metalloradical cyclization of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with high regioselectivity. nih.gov
Based on these established methodologies, a hypothetical MCR for the synthesis of this compound could involve the reaction of furan-3-carbaldehyde, an appropriate amine source, and a precursor for the dione functionality, such as a derivative of glutaric acid.
Table 1: Examples of Multi-component Reactions for Piperidine Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Reference |
| Aromatic Aldehyde | Aniline | Ethyl Acetoacetate | Sodium Lauryl Sulfate (SLS) | Highly Substituted Piperidine | scispace.com |
| Aromatic Aldehyde | Aniline | Methyl Acetoacetate | [TMBSED][OMs]₂ | Substituted Piperidine | researchgate.net |
| Aldehyde | Amine | β-Keto Ester | Al(H₂PO₄)₃ | Highly Functionalized Piperidine | researchgate.net |
Chemical Reactivity and Derivatization of the this compound Framework
The chemical reactivity of the this compound framework is dictated by the distinct functionalities present in the molecule: the aromatic furan ring, the piperidine-2,4-dione core, which contains two carbonyl groups, and an amide linkage. rsc.org This combination of features allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The furan moiety is susceptible to electrophilic attack and oxidation, while the dione system offers sites for both reduction and nucleophilic reactions. rsc.orgyoutube.com
Oxidation Reactions of Furan and Piperidine Moieties
The furan ring within the molecule is prone to oxidation. youtube.com Depending on the oxidizing agent and reaction conditions, this can lead to ring-opening or the formation of other derivatives. For instance, oxidation of furan rings can yield furan-2-carboxylic acid derivatives when treated with agents like potassium permanganate. The furan ring is generally more reactive than benzene (B151609) and can undergo reactions readily, sometimes without the need for a catalyst. youtube.com
The piperidine-2,4-dione moiety itself is relatively stable to oxidation under standard conditions. However, strong oxidizing agents could potentially lead to degradation of the ring. Research on the oxidation of similar piperidine derivatives often focuses on reactions at substituents rather than the core ring structure. For example, supported cobalt(II) nanoparticles have been used for the oxidation of alcohols in piperidine-containing compounds. nih.gov
Reduction Reactions of Carbonyl and Amide Groups
The piperidine-2,4-dione ring contains two carbonyl groups and an amide, which are all susceptible to reduction. The selective reduction of these groups allows for the generation of various hydroxylated and deoxygenated piperidine derivatives.
Carbonyl Reduction : The ketone at the C-4 position and the amide carbonyl at the C-2 position can be reduced using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would typically reduce the C-4 ketone to a secondary alcohol, yielding 1-(furan-3-ylmethyl)-4-hydroxypiperidin-2-one. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the amide carbonyl. The reduction of substituted 2-piperidones to the corresponding piperidines is a known transformation.
Amide Reduction : The complete reduction of the amide group within the piperidine-2,4-dione ring to an amine using a strong reducing agent like LiAlH₄ would lead to the formation of a fully reduced piperidine derivative.
Table 2: Potential Reduction Products of this compound
| Reducing Agent | Position(s) Affected | Major Product |
| Sodium Borohydride (NaBH₄) | C-4 Carbonyl | 1-(Furan-3-ylmethyl)-4-hydroxypiperidin-2-one |
| Lithium Aluminum Hydride (LiAlH₄) | C-2 and C-4 Carbonyls | 1-(Furan-3-ylmethyl)piperidine-2,4-diol |
| Lithium Aluminum Hydride (LiAlH₄) (harsher conditions) | C-2 Amide and C-4 Carbonyl | 1-(Furan-3-ylmethyl)piperidine |
Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring
The piperidine-2,4-dione ring possesses acidic protons at the C-3 position, flanked by two carbonyl groups, making this position susceptible to nucleophilic attack, specifically alkylation, after deprotonation with a suitable base.
Nucleophilic Substitution (Alkylation) : The acidic C-3 protons can be removed by a base (e.g., sodium hydride, lithium diisopropylamide) to generate an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles such as alkyl halides in an Sₙ2 reaction to introduce substituents at the C-3 position. This provides a straightforward method for the derivatization of the piperidine core.
Electrophilic Substitution : The furan ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, such as halogenation or Friedel-Crafts reactions. youtube.com For example, furan reacts with bromine in carbon tetrachloride, often leading to polybromination due to its high reactivity. youtube.com The piperidine ring itself is generally not susceptible to electrophilic substitution. Instead, electrophilic attack is more likely to occur on the electron-rich furan ring. The nitrogen atom of the piperidine ring is part of an amide and is therefore significantly less nucleophilic than a typical secondary amine, making reactions at the nitrogen less favorable under neutral or acidic conditions.
Exploration of Biological Activities and Molecular Mechanisms of Action for 1 Furan 3 Ylmethyl Piperidine 2,4 Dione Derivatives
Antiviral Potentials of Furan-Piperidine Derivatives
Compounds containing furan (B31954) and piperidine (B6355638) rings have demonstrated notable potential as antiviral agents, with research indicating activity against a range of viruses through various mechanisms of action. wisdomlib.orgijabbr.comnih.gov
A significant focus of antiviral research is the disruption of the viral replication cycle. Certain piperidine-based derivatives have been shown to interfere with this fundamental process. For instance, studies on piperidine-based inhibitors of the influenza virus revealed that optimized compounds interfere with an early to middle stage of viral replication after the virus has entered the host cell. nih.gov One such derivative, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited potent inhibition of various influenza virus strains with EC₅₀ values as low as 0.05 μM. nih.gov
In the context of coronaviruses, a class of 1,4,4-trisubstituted piperidines was found to potently suppress the expansion of viral RNA. mdpi.com Time-of-addition experiments indicated that the inhibitory action occurs after virus entry but at the stage of viral polyprotein processing and the beginning of RNA synthesis. mdpi.com Similarly, other studies on N-substituted piperidine derivatives against the influenza A/H1N1 virus showed that specific compounds could inhibit viral replication, with some demonstrating efficacy comparable to the commercial drug oseltamivir. nih.gov
The antiviral effect of these derivatives is often traced to their ability to interact with and inhibit key viral proteins and enzymes. For example, a series of 1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro or nsp5), an enzyme crucial for viral polyprotein processing. mdpi.com Although the inhibitory activity was modest, in silico studies supported the plausibility of these compounds binding to the Mpro catalytic site. mdpi.com
In the fight against HIV-1, piperidine-based small molecules have been developed as CD4 mimetics. nih.gov These compounds, such as (S)-MCG-IV-210 and its derivatives, engage the gp120 envelope glycoprotein (B1211001) within the Phe43 cavity, targeting the highly conserved Asp368 residue. nih.gov This interaction sensitizes HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC) by exposing vulnerable epitopes on the virus. nih.gov Furthermore, research into piperidine-substituted purines identified a derivative, FZJ05, with significant potency against the influenza A/H1N1 virus. researchgate.net
Anti-inflammatory Activities and Modulation of Inflammatory Pathways
Derivatives incorporating furan and piperidine structures are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key enzymes and the modulation of critical cellular signaling pathways. ijabbr.comnih.govnih.gov
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) due to their central role in prostaglandin (B15479496) synthesis during inflammation. nih.gov Several studies have demonstrated that piperidine-containing compounds can act as potent and selective COX-2 inhibitors.
For example, piperine (B192125), a major alkaloid, has been shown to inhibit the activity of COX-2 without affecting the COX-1 isozyme. mdpi.com Research on novel isoxazole (B147169) derivatives incorporating a piperidine moiety also revealed significant selective inhibition of COX-2 over COX-1. nih.gov Similarly, a study on 1,4-benzoxazine derivatives found that compounds with a biphenyl-like structure were effective COX-2 inhibitors. rsc.org The introduction of an arylpiperazine pharmacophore into certain heterocyclic scaffolds has been shown to confer COX-2 selectivity. mdpi.com This selectivity is crucial as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Table 1: In Vitro COX-2 Inhibition by Selected Heterocyclic Derivatives
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Source |
|---|---|---|---|
| Isoxazole Derivative C6 | 0.55 ± 0.03 | 61.73 | nih.gov |
| Isoxazole Derivative C5 | 0.85 ± 0.04 | 41.82 | nih.gov |
| Isoxazole Derivative C3 | 0.93 ± 0.01 | 24.26 | nih.gov |
| Benzoxazine Derivative 3e | 0.57 | 242.4 | rsc.org |
| Benzoxazine Derivative 3f | 0.61 | 226.5 | rsc.org |
The Selectivity Index (SI) is a ratio of COX-1 IC₅₀ to COX-2 IC₅₀, indicating the preference for inhibiting COX-2.
Chronic inflammation is often driven by the dysregulation of intracellular signaling cascades. The PI3K/Akt/mTOR and NF-κB pathways are central regulators of immune responses, cell survival, and inflammation. nih.govresearchgate.net The transcription factors STAT3 and NF-κB, in particular, play essential roles in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govmdpi.com
Research has shown that various heterocyclic compounds can modulate these pathways. Indole derivatives, for example, have been found to inhibit PI3K/Akt signaling and the subsequent activation of NF-κB. nih.govresearchgate.net Chalcones and their thio-derivatives have demonstrated the ability to reduce NF-κB activation and, in some cases, inhibit the STAT3 pathway in cancer cells, which often share inflammatory signaling mechanisms. nih.govmdpi.com These findings suggest that furan-piperidine derivatives could exert their anti-inflammatory effects by targeting these critical signaling nodes, an area of active investigation. researchgate.net
Antimicrobial Properties Against Bacterial and Fungal Strains
The furan-piperidine scaffold is a key structural motif in the development of new antimicrobial agents. ijabbr.com These compounds have shown activity against a variety of pathogenic bacteria and fungi, often through mechanisms that involve the selective inhibition of microbial growth or the modification of essential enzymes. nih.govscilit.com
Studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, a novel furan derivative exhibited inhibitory action against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. ijabbr.com Other research on piperidine derivatives has shown potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net The antimicrobial effect of some piperidine compounds has been attributed to the presence of either electron-donating or electron-withdrawing groups on the ring structure. nih.gov In some cases, the mechanism of action has been identified; for example, a novel naphthoquinonethiazole derivative with a piperazine (B1678402) moiety was found to inhibit DNA gyrase in Staphylococcus strains. nih.gov
Table 2: Antimicrobial Activity (MIC) of Selected Furan and Piperidine Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| 3-aryl-3(furan-2-yl)propanoic acid deriv. | Escherichia coli | 64 | ijabbr.com |
| Piperazine-thiadiazole deriv. (6c) | Escherichia coli | 8 | mdpi.com |
| Piperazine-thiadiazole deriv. (4) | Staphylococcus aureus | 16 | mdpi.com |
| Piperazine-thiadiazole deriv. (6d) | Bacillus subtilis | 16 | mdpi.com |
| Piperidine Derivative (44) | Candida albicans | ≥5 mm inhibition | nih.gov |
Activity against Mycobacterium tuberculosis
Research into novel anti-tuberculosis agents has identified various heterocyclic compounds as promising candidates. While direct studies on the anti-mycobacterial activity of 1-(Furan-3-ylmethyl)piperidine-2,4-dione are not extensively documented in publicly available literature, the structural components of this molecule, namely the furan ring and the piperidine core, are present in compounds that have demonstrated activity against Mycobacterium tuberculosis.
The furan moiety has been identified as a critical pharmacophore in a number of anti-tubercular agents. nih.gov For instance, certain furan-based compounds have been investigated as inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for the production of mycobactins, which are siderophores vital for the iron-scavenging machinery of M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the furan core in maintaining significant enzymatic inhibition and achieving anti-tubercular activity. nih.gov One study led to the development of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which showed promising inhibitory properties and improved anti-tubercular activity, underscoring the potential of the furan scaffold in this therapeutic area. nih.gov
Similarly, piperidine-containing molecules have shown efficacy against M. tuberculosis. For example, a piperidinol-containing molecule, designated PIPD1, has been reported to be bactericidal against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. This activity is attributed to the inhibition of the mycolic acid flippase activity of MmpL3, a key transporter in the mycobacterial cell wall synthesis pathway.
While these findings are for related but distinct molecules, they suggest that the combination of a furan moiety and a piperidine-dione scaffold in this compound could warrant investigation for potential anti-tuberculosis properties. However, specific experimental data for this compound and its direct derivatives against M. tuberculosis remains to be established through dedicated research.
Broad-Spectrum Antibacterial and Antifungal Evaluations
The therapeutic potential of piperidine and furan derivatives extends to a broader range of microbial pathogens. While specific broad-spectrum evaluations for this compound are not detailed in the available literature, studies on related structures provide insights into their potential antimicrobial activities.
A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as different fungal species. researchgate.net Several of these compounds demonstrated good to moderate antimicrobial activity, with compounds 7b and 7l showing the highest activity. researchgate.net This suggests that the combination of a furan ring and a piperidine moiety can be a viable scaffold for the development of new antimicrobial agents.
In the realm of antifungal research, novel piperidine-containing thymol (B1683141) derivatives have been designed and shown to be potent antifungal agents for crop protection. nih.gov One such derivative, compound 5v, exhibited excellent in vitro antifungal activity against Sclerotinia sclerotiorum. nih.gov Mechanistic studies indicated that this compound induced mycelial shrinkage and collapse, leading to organelle damage. nih.gov Furthermore, piperidine-based 1,2,3-triazolylacetamide derivatives have been synthesized and tested against the pathogenic fungus Candida auris, with some derivatives showing high activity. researchgate.net
The following table summarizes the antimicrobial activity of some furan and piperidine derivatives against various microbial strains.
| Compound Class | Tested Organisms | Observed Activity | Reference |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram-positive and Gram-negative bacteria, Fungi | Good to moderate antimicrobial activity. | researchgate.net |
| Piperidine-containing thymol derivatives | Sclerotinia sclerotiorum | Excellent in vitro antifungal activity (EC50 of 12.829 µg/mL for compound 5v). | nih.gov |
| Piperidine based 1,2,3-triazolylacetamide derivatives | Candida auris | High antifungal activity (MIC values from 0.24 to 0.97 μg/mL for active derivatives). | researchgate.net |
These findings underscore the potential of furan-piperidine scaffolds in antimicrobial drug discovery. However, comprehensive screening of this compound and its specific derivatives is necessary to determine their broad-spectrum antibacterial and antifungal efficacy.
Antineoplastic and Apoptosis-Inducing Effects in Cancer Research
The piperidine nucleus is a common structural motif in a variety of anticancer agents. mdpi.com While direct studies on the antineoplastic effects of this compound are limited in the reviewed literature, research on related piperidine and furan derivatives provides a basis for potential investigation.
Derivatives of piperidine have demonstrated cytotoxicity against a range of cancer cell lines. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were shown to have significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. researchgate.net Similarly, certain 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives were found to be active against breast cancer cell lines, with compound 6a, which has a hydroxyl group at the para position of the piperidine ring, being the most active in the series. sums.ac.ir
Furthermore, benzofuran (B130515) derivatives have been the subject of anticancer research. A study on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives revealed that two compounds, 6 and 8, exhibited selective cytotoxic action towards chronic myelogenous leukemia cells (K562) with no toxic effect on normal human keratinocytes (HaCaT). nih.gov
The table below presents data on the cytotoxicity of some piperidine and benzofuran derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Cytotoxicity Measurement (e.g., IC50, GI50) | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), HCT116 (Colon), MCF7 (Breast) and others | Significant cell growth inhibitory activity. researchgate.net | researchgate.net |
| 1-(2,4-Dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives | OVCAR3, CA46, T47d (Breast) | Compound 6a showed notable cytotoxicity. | sums.ac.ir |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562 (Chronic Myelogenous Leukemia) | Compounds 6 and 8 showed selective cytotoxicity. | nih.gov |
The anticancer effects of piperidine and its derivatives are often mediated through the induction of apoptosis. nih.gov For example, piperine, an alkaloid containing a piperidine ring, has been shown to induce apoptosis in human melanoma cells by increasing the expression of pro-apoptotic proteins like BAX and cleaved caspase-9, while decreasing the expression of anti-apoptotic proteins such as BCL2. nih.gov In some cancer cell lines, piperine has been found to activate the intrinsic apoptotic pathway through an increase in caspase-3 concentration. nih.gov
The mechanism of action for some benzofuran derivatives has also been linked to apoptosis induction. The two most promising 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, compounds 6 and 8, were found to have pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis in K562 cells. nih.gov Their pro-apoptotic properties were confirmed through a Caspase-Glo 3/7 assay. nih.gov
These findings suggest that a potential avenue for the anticancer activity of this compound derivatives could be the induction of apoptosis. However, without direct experimental evidence, the specific mechanisms remain speculative.
Neurological and Central Nervous System Activities
Piperidine-based structures are prevalent in compounds targeting the central nervous system (CNS), including those that modulate neurotransmitter systems.
While specific data on the neurological effects of this compound is not available, research on other piperidine derivatives highlights their potential to interact with key CNS targets. A study on a series of fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives demonstrated their ability to inhibit [3H]dopamine (DA) uptake at the vesicular monoamine transporter-2 (VMAT2). nih.gov The majority of these compounds exhibited potent inhibition of [3H]DA uptake at VMAT2, with Ki values in the nanomolar range (Ki = 0.014–0.073 µM). nih.gov
Compound 15d from this series showed the highest affinity for VMAT2 (Ki = 0.014 µM) and displayed significant selectivity over the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and the hERG channel. nih.gov Another compound, 15b , was identified as a lead due to its high affinity and selectivity for VMAT2. nih.gov
The table below summarizes the inhibitory activity of these selected piperidine derivatives.
| Compound | Target | Inhibitory Constant (Ki) | Selectivity Profile | Reference |
| 15d | VMAT2 | 0.014 µM | 160-fold vs. DAT, 5-fold vs. SERT, 60-fold vs. hERG | nih.gov |
| 15b | VMAT2 | 0.073 µM | >60-fold vs. DAT, SERT, and hERG | nih.gov |
These findings indicate that the piperidine scaffold can be effectively utilized to design potent and selective inhibitors of dopamine uptake. This raises the possibility that this compound and its derivatives could also possess modulatory activity on dopamine or other neurotransmitter systems, a hypothesis that awaits experimental validation.
Cannabinoid Receptor (CB1) Affinity Studies
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a variety of disorders. While direct studies on the CB1 affinity of this compound are not extensively documented, research on related heterocyclic scaffolds, such as pyridone and piperidine derivatives, indicates the potential for interaction with cannabinoid receptors.
The 2-pyridone scaffold, for instance, has been identified as a promising structure for the design of CB2 receptor ligands, suggesting that similar heterocyclic cores could interact with the cannabinoid system. mdpi.com The activation of the human cannabinoid receptor type II (CB2R) is known to mediate analgesic and anti-inflammatory processes without the central adverse effects related to the cannabinoid receptor type I (CB1R). mdpi.com A series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated as human CB2R agonists. mdpi.com
Furthermore, research into synthetic cannabinoids has demonstrated that a wide array of chemical structures can exhibit affinity for CB1 receptors. nih.gov The binding affinities of various synthetic cannabinoids to purified CB1 receptors have been measured, indicating that even slight structural modifications can significantly alter affinity. nih.gov For example, the replacement of a pentyl side chain with a dimethylheptyl group in THC analogues dramatically increases potency and affinity. nih.gov This highlights the principle that the specific substituents on a core scaffold play a crucial role in determining receptor interaction. Therefore, it is plausible that derivatives of this compound could be synthesized to modulate CB1 receptor activity.
Antioxidant and Radical Scavenging Capabilities
The piperidine and furan moieties are both recognized for their contribution to the antioxidant properties of various compounds. itmedicalteam.plpsecommunity.org Research on piperidone derivatives has shown their potential as radical scavengers. The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the decrease in absorbance at 517 nm indicates the hydrogen-donating ability of the antioxidant. itmedicalteam.pl
A study on isomeric alcohols derived from a piperidone demonstrated that the parent piperidone exhibited excellent radical scavenging activity, superior to its alcohol derivatives. itmedicalteam.pl This suggests that the keto group in the piperidine-2,4-dione structure may be important for this activity.
Similarly, furan derivatives are known for a wide range of biological activities, including antioxidant effects. psecommunity.org Hybrid molecules combining furan with N-containing heterocycles like piperidine have been synthesized and evaluated for their antioxidant potential. psecommunity.org The antioxidant activity of these furan hybrid molecules, when compared to standards like ascorbic acid and quercetin, showed that certain derivatives possess significant activity. psecommunity.org For instance, some synthesized furan-piperidine hybrids demonstrated notable antioxidant effects, suggesting that the combination of these two heterocyclic systems can lead to potent antioxidant compounds. psecommunity.org
Table 1: Antioxidant Activity of Furan Hybrid Molecules This table is based on data for furan-piperidine hybrid molecules and not the specific subject compound.
| Compound ID | Antioxidant Activity (µg/mL) |
|---|---|
| H1 | > 100 |
| H2 | > 100 |
| H3 | 77.75 |
| H4 | 71.72 |
| Ascorbic Acid (Standard) | 24.84 |
| Quercetin (Standard) | 69.25 |
Enzyme Inhibition Studies Beyond Specific Disease Models
The piperidine scaffold is a common feature in many enzyme inhibitors, targeting a wide range of enzymes. nih.gov While specific enzyme inhibition studies for this compound are not widely available, research on related piperidine derivatives provides a strong indication of its potential in this area.
For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-acetylcholinesterase (anti-AChE) activity. nih.gov The introduction of bulky substituents on the benzamide (B126) moiety significantly increased their inhibitory effect. nih.gov One of the most potent inhibitors in this series, compound 21 , exhibited an IC50 value of 0.56 nM for AChE. nih.gov
Furthermore, the replacement of the N-benzoyl-N-methylamino moiety with a rigid isoindolone structure also resulted in potent AChE inhibitors. nih.gov Compound 19 from this series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, was found to be one of the most potent inhibitors of AChE with an IC50 of 1.2 nM. nih.gov These findings underscore the versatility of the piperidine core in the design of highly potent and selective enzyme inhibitors.
In another study, dibenzofuran-piperazine derivatives were synthesized and evaluated for their antiplatelet and anticholinesterase activities. nih.gov A compound containing a 2-furoyl moiety demonstrated significant inhibition of arachidonic acid-induced platelet aggregation. nih.gov This suggests that the furan ring, in combination with a piperidine-like structure, can contribute to enzyme inhibitory activity.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives This table is based on data for 1-benzylpiperidine (B1218667) derivatives and not the specific subject compound.
| Compound ID | AChE IC50 (nM) |
|---|---|
| 21 | 0.56 |
| 19 | 1.2 |
Structure Activity Relationship Sar Studies of 1 Furan 3 Ylmethyl Piperidine 2,4 Dione Analogues
Impact of Furan (B31954) Ring Substitution and Orientation on Biological Activity
The furan ring is a crucial pharmacophoric element in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Its inclusion in a molecule is often a starting point for developing potent therapeutic agents. nih.gov
Research into furan-containing derivatives demonstrates that the furan structure is a key building block for molecules with cytotoxic, anti-inflammatory, and psychotropic effects. mdpi.com For instance, a series of novel furan-bearing pyrazolo[3,4-b]pyridines were designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) and the p53-murine double minute 2 (MDM2) protein-protein interaction. nih.gov The study identified compounds with significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines. nih.gov Two specific derivatives, compounds 7b and 12f , showed enhanced CDK2 inhibitory activity compared to the standard drug roscovitine. nih.gov This highlights that the furan moiety is a key component for interaction with these biological targets.
Furthermore, the orientation and substitution of the furan ring can have significant effects. While direct SAR studies on substitutions of the furan in 1-(furan-3-ylmethyl)piperidine-2,4-dione are not extensively detailed in the provided results, studies on related structures show that modifying the aromatic ring system is a common strategy to fine-tune activity. For example, in a series of benzamide (B126) derivatives, the nature of substituent effects on the aromatic ring was critical for affinity to dopamine (B1211576) D2 and D3 receptors. researchgate.net This suggests that similar substitutions on the furan ring of the title compound would likely modulate its biological activity.
Role of Piperidine (B6355638) Ring Substituents on Receptor Affinity and Efficacy
Substituents on the piperidine ring play a pivotal role in modulating receptor affinity and functional efficacy. Studies on various piperidine-based compounds have established clear relationships between the nature of these substituents and their biological outcomes.
In one study focusing on ligands for the mu opioid receptor (MOR) and delta opioid receptor (DOR), modifications to the piperidine side chain had profound effects. nih.gov Extending a side chain from one to three methylene (B1212753) units not only altered binding affinity but also encouragingly converted the compound from an inactive binder into a weak partial agonist at the MOR. nih.gov Further modifications led to a series of analogues with a broad range of binding affinities for MOR (from 29 nM to 0.29 nM) and DOR (from 150 nM to 6.6 nM). nih.gov
Similarly, in a series of sigma receptor ligands, substitutions on the piperidine ring were critical for both affinity and selectivity. nih.gov Halogen-substituted sulfonamides attached to the piperidine nitrogen displayed high affinity for σ1 receptors and lower affinity for σ2 receptors. nih.gov The length of the linker chain was also crucial; a one-carbon chain (n=1) between the piperidine and the aryl-sulfonyl group proved optimal for higher affinity compared to linkers with zero or two carbons. nih.gov This research identified 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine as a highly selective ligand with a 96-fold preference for the σ1 receptor over the σ2 receptor. nih.gov
The table below summarizes findings from SAR studies on piperidine and piperazine (B1678402) analogues, demonstrating the impact of substituents on receptor binding.
| Compound/Modification | Target Receptor(s) | Key Finding | Reference |
| Extension of side chain from 1 to 3 methylenes | MOR/DOR | Changed compound from inactive to a weak partial agonist at MOR. | nih.gov |
| Replacement of piperidine core with piperazine | MOR/DOR | Proved inconsequential to the balanced MOR/DOR binding profile. | nih.gov |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma (σ) Receptors | Exhibited high affinity (Ki = 0.96 nM) and 96-fold selectivity for σ1 over σ2. | nih.gov |
| Sulphonamide N-substitutions on piperazine ring | Dopamine D2/D3 | Produced varied affinity and potency; hydroxyl groups generally improved activity. | researchgate.net |
Influence of Dione (B5365651) Moiety Modifications on Pharmacological Profiles
The piperidine-2,4-dione core is a structurally important feature, and modifications to this dione moiety can significantly alter a compound's pharmacological profile. The two carbonyl groups provide specific electronic and steric properties that are often essential for target binding.
Research on piperidinone derivatives as potential anticancer agents provides direct insight into the importance of the dione structure. In the development of an inhibitor for IκB kinase (IKKb), a key factor in chronic inflammation in carcinomas, SAR studies revealed that the piperidinone moiety was crucial for activity. nih.gov The active component developed a stable hydrophobic interaction with the catalytic pocket of IKKb. nih.gov Crucially, the study showed that any substitution on the ketone bridge of the piperidinone was unfavorable for IKKb inhibition, indicating that the unmodified dione structure is optimal for this specific target interaction. nih.gov
The inherent reactivity and structural features of the dione system make piperidine-2,4-diones a valuable platform for constructing functionalized molecules with high medicinal potential. researchgate.netrsc.org
Effects of Heteroaromatic and Alkyl Substituents on Target Interaction
Replacing the furan ring with other heteroaromatic or alkyl groups is a common strategy to probe the binding pocket of a biological target and optimize activity. The electronic and steric properties of the substituent can dramatically influence interactions.
In the development of novel influenza virus inhibitors, various aromatic rings were substituted for the primary scaffold. nih.gov While different aromatic systems were tolerated, analogues containing a quinolinyl group generally demonstrated superior inhibitory activity. nih.gov This indicates that the larger, more complex heteroaromatic system of quinoline (B57606) provides more favorable interactions within the target's binding site compared to other rings.
The choice of heterocycle can also influence the chemical stability of the molecule. For example, during certain synthesis methods involving a hydroboration/hydrogenation cascade, 2-furyl or 2-thienyl substituents on a pyridine (B92270) ring were found to undergo ring opening, a reaction not observed with other substituents. mdpi.com
In a separate study on opioid receptor ligands, replacing the entire piperidine core with a piperazine ring was found to be inconsequential for maintaining a balanced MOR/DOR binding profile, demonstrating that in some scaffolds, bioisosteric replacement of the core heterocycle is well-tolerated. nih.gov
The table below illustrates how different aromatic and core substitutions affect biological activity in various compound series.
| Original Group | Replacement Group | Target/System | Outcome | Reference |
| Various Aromatic Rings | Quinoline | Influenza Virus | Quinolinyl group offered better inhibitory activity. | nih.gov |
| Piperidine Core | Piperazine Core | MOR/DOR | Maintained a balanced binding affinity profile. | nih.gov |
| 2-Furyl Substituent | N/A (during synthesis) | Pyridine hydrogenation | The furan ring was susceptible to opening. | mdpi.com |
Conformational Preferences and Stereochemistry in Biological Recognition
The three-dimensional structure, including conformational preferences and stereochemistry, is a critical determinant of how a molecule is recognized by a biological target. The "escape from flatland" approach in drug design posits that more saturated, three-dimensional structures often interact more effectively with protein binding sites. nih.gov
This principle was demonstrated in the synthesis of a spirooxindolopyrrolidine-embedded piperidinone, where the spirocyclic structure, with its inherent three-dimensionality, was reasoned to be a key factor in its cytotoxic activity against tumor cells. nih.gov
The conformational equilibrium of the piperidine ring itself is governed by a delicate balance of interactions, including charge-dipole forces, hyperconjugation, and steric repulsion. researchgate.net Studies on fluorinated piperidine derivatives have shown that the introduction of substituents can significantly alter the preferred chair conformation (axial vs. equatorial positioning of the substituent). researchgate.net These preferences are dictated by complex interactions, such as nonclassical hydrogen bonding between a fluorine atom and axial hydrogens on the ring, which can stabilize an otherwise less favored conformation. researchgate.net
Computational and Theoretical Investigations of 1 Furan 3 Ylmethyl Piperidine 2,4 Dione
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to understand and predict the interactions at a molecular level.
In a typical study, the three-dimensional structure of 1-(Furan-3-ylmethyl)piperidine-2,4-dione would be prepared for docking using software like LigPrep. nih.gov This process generates a low-energy 3D conformation of the ligand at a physiological pH. nih.gov Subsequently, docking software such as AutoDock Vina or Maestro would be used to place the ligand into the binding site of a target protein. nih.govnih.gov
The simulation identifies potential binding modes and calculates a binding affinity or docking score, usually in kcal/mol. researchgate.net This score provides an estimate of the binding strength. For instance, in studies of other piperidine (B6355638) derivatives targeting the sigma-1 receptor (S1R), binding energies are often analyzed to rank potential ligands. nih.govresearchgate.net The analysis would also detail the specific interactions, such as hydrogen bonds and van der Waals forces, between the furan (B31954) and piperidinedione moieties of the ligand and the amino acid residues of the protein's active site. researchgate.net These energetic and interaction data are crucial for understanding the basis of molecular recognition.
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov If This compound were identified through such a process, it would likely have been part of a large chemical database, such as the ZINC database or a vendor's proprietary collection.
The process involves filtering these large libraries based on physicochemical properties (like Lipinski's rule of five) to select for "drug-like" molecules before performing docking simulations against a target protein. nih.gov Compounds that show promising docking scores and favorable interaction patterns are then selected as "hits." These hits, which could include This compound , are then prioritized for further experimental testing, serving as lead compounds for optimization. researchgate.net
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and other molecular properties of a compound.
To perform a DFT study on This compound , its initial structure would be optimized to find the most stable, lowest-energy geometric configuration. This is typically achieved using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G**). The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure represents a true energy minimum. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles, forming the foundation for all other computational property predictions.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. For This compound , NBO analysis would investigate the electronic interactions between the electron-donating and electron-accepting parts of the molecule. It can quantify the stabilization energies associated with intramolecular charge transfer (ICT) between filled (donor) and empty (acceptor) orbitals. This analysis would reveal how the furan ring and the piperidinedione system electronically influence each other, which is critical for understanding the molecule's reactivity and electronic properties.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra, such as UV-Vis spectra. By applying TD-DFT calculations to the optimized structure of This compound , researchers could predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and to understand the electronic transitions responsible for the observed absorption bands. For example, the analysis could identify transitions corresponding to π→π* or n→π* excitations within the furan and piperidinedione rings.
Analysis of Molecular Reactivity and Electrostatic Potential
Theoretical calculations are crucial for understanding the intrinsic electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are often employed to investigate a compound's electronic structure and predict its behavior in chemical reactions.
Global Reactivity Descriptors and Reactivity Sites
A thorough search of published scientific literature did not yield specific studies that have calculated the global reactivity descriptors for this compound. Such an analysis would require dedicated quantum chemical computations to determine the molecule's HOMO and LUMO energies and subsequently derive the specific values for its chemical potential, hardness, and electrophilicity index.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrostatic interactions and chemical reactions. ncsu.edu An MEP map displays the electrostatic potential on the molecule's electron density surface, with different colors indicating different potential values—typically red for negative potential (nucleophilic sites) and blue for positive potential (electrophilic sites). ncsu.edunih.gov
Specific MEP analysis for this compound is not available in the reviewed scientific literature. For related heterocyclic systems, MEP maps generally show negative potential around electronegative atoms like oxygen and nitrogen, identifying them as likely sites for electrophilic attack. nih.gov A computational study on this specific compound would be necessary to generate its MEP map and precisely identify the nucleophilic and electrophilic regions on the furan and piperidine-2,4-dione rings.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Druglikeness Assessment
In silico ADME prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and its potential as a drug candidate. chemrevlett.comymerdigital.com These predictions are often based on physicochemical properties and established models like Lipinski's Rule of Five. researchgate.netnih.gov
The druglikeness of this compound can be evaluated using its known physicochemical properties against several standard rules. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | nih.gov |
| Molecular Weight | 209.20 g/mol | nih.gov |
| XLogP3 | 0.4 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
| Rotatable Bonds | 3 |
Note: Rotatable Bonds and TPSA are calculated based on the known structure.
Druglikeness Rule Assessment:
The properties of this compound are assessed against established druglikeness filters to predict its potential for oral bioavailability.
Based on this in silico analysis, this compound demonstrates favorable druglike characteristics. It fully complies with Lipinski's Rule of Five, the Ghose Filter, and the Veber Rule, suggesting a high probability of good oral bioavailability and membrane permeability. chemrevlett.comresearchgate.net The low molecular weight and moderate polarity (indicated by TPSA and LogP) are within the optimal range for many drug candidates. ymerdigital.com
Advanced Analytical Methodologies for Research on 1 Furan 3 Ylmethyl Piperidine 2,4 Dione
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the hydrogen framework of a molecule. For 1-(Furan-3-ylmethyl)piperidine-2,4-dione, the ¹H NMR spectrum provides precise information about the chemical environment of each proton, their multiplicity, and their proximity to one another. While specific spectral data for this exact compound is not widely published, related structures offer insight into the expected chemical shifts (δ) and coupling constants (J).
Furan (B31954) Protons: The protons on the furan ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The specific positions and splitting patterns will depend on their substitution on the furan ring.
Piperidine (B6355638) Protons: The protons on the piperidine ring will exhibit signals in the aliphatic region. The protons adjacent to the nitrogen and carbonyl groups will be shifted downfield compared to other ring protons.
Methylene (B1212753) Bridge Protons: The protons of the -CH2- group connecting the furan and piperidine rings will likely appear as a singlet or a multiplet, depending on their chemical environment and coupling with neighboring protons.
Interactive Data Table: Representative ¹H NMR Data for Related Piperidine Structures
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Furan-H | 6.0 - 7.5 | m |
| Piperidine-H (adjacent to N) | 2.5 - 3.5 | m |
| Piperidine-H (adjacent to C=O) | 2.0 - 3.0 | m |
| Methylene Bridge (-CH2-) | 3.5 - 4.5 | s or m |
Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact values can vary based on the solvent and specific substitution patterns.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for more complex structures to definitively assign proton and carbon signals. ipb.pt
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
C=O Stretch: The two carbonyl groups of the piperidine-2,4-dione ring will give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring typically appears in the 1000-1350 cm⁻¹ range.
C-O-C Stretch: The ether linkage within the furan ring will produce a characteristic absorption band, usually around 1000-1300 cm⁻¹. nist.gov
C-H Stretch: Aromatic C-H stretching from the furan ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methylene groups will appear just below 3000 cm⁻¹.
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) | 1650 - 1750 | Strong |
| Carbon-Nitrogen (C-N) | 1000 - 1350 | Medium to Strong |
| Furan (C-O-C) | 1000 - 1300 | Medium to Strong |
| Aromatic C-H | > 3000 | Medium to Weak |
| Aliphatic C-H | < 3000 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₁NO₃), the molecular weight is approximately 193.20 g/mol .
In an MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. miamioh.edu The analysis of these fragments provides valuable structural information. raco.catimreblank.ch
Molecular Ion Peak: A peak corresponding to the intact molecular ion is expected at m/z 193.
Fragmentation: Common fragmentation pathways could involve the cleavage of the bond between the furan and piperidine moieties, leading to fragments corresponding to the furan-ylmethyl cation and the piperidine-2,4-dione radical cation. ed.ac.uk Loss of carbon monoxide (CO) from the dione (B5365651) ring is also a plausible fragmentation pathway. imreblank.ch
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Predicted m/z | Possible Origin |
| [C₁₀H₁₁NO₃]⁺ | 193 | Molecular Ion |
| [C₅H₅O-CH₂]⁺ | 81 | Furan-ylmethyl cation |
| [C₅H₆NO₂]⁺ | 112 | Piperidine-2,4-dione fragment |
| [M - CO]⁺ | 165 | Loss of carbon monoxide |
| [M - 2CO]⁺ | 137 | Loss of two carbon monoxide molecules |
Chromatographic Separation Techniques (Implied by synthesis and purity assessment)
Chromatographic techniques are essential for the separation, identification, and purification of compounds from a mixture. These methods are implicitly required during the synthesis and subsequent purity verification of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. fishersci.comhplc.sk In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components will separate based on their polarity. psu.edu The separated spots can be visualized under UV light or by using a staining agent. nih.gov
Other Advanced Characterization Methods in Medicinal Chemistry
Beyond routine spectroscopic analysis, a suite of advanced analytical methodologies is crucial for the comprehensive characterization of new chemical entities like this compound. These techniques provide critical data on the compound's three-dimensional structure, thermal stability, and purity, which are indispensable for drug development and understanding its structure-activity relationship (SAR).
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule such as this compound, this analysis is vital for confirming the connectivity and stereochemistry, and for understanding intermolecular interactions within the crystal lattice.
Detailed Research Findings: In crystallographic studies of related N-substituted piperidine derivatives, the piperidine ring typically adopts a stable chair conformation. nih.govnih.gov For instance, an analysis of a similar N-substituted 2,6-diphenylpiperidine derivative revealed a triclinic crystal system with a P-1 space group. researchgate.net The analysis of this compound would be expected to yield similarly detailed data, confirming the orientation of the furan-3-ylmethyl substituent relative to the piperidine-2,4-dione core. The presence of carbonyl groups and the furan's oxygen atom could lead to specific intermolecular hydrogen bonding or other weak interactions (e.g., C–H⋯O), which stabilize the crystal packing. researchgate.net Such information is invaluable for computational modeling and understanding potential receptor-binding interactions.
Table 1: Representative Crystallographic Data for a Piperidine Derivative Analog
| Parameter | Value | Significance for this compound |
|---|---|---|
| Crystal System | Triclinic | Indicates the basic symmetry of the crystal lattice. |
| Space Group | P-1 | Describes the symmetry elements within the unit cell. |
| a (Å) | 8.2543 | Defines the dimensions of the unit cell, the fundamental repeating unit of the crystal. |
| b (Å) | 10.5543 | |
| c (Å) | 12.6184 | |
| α (°) | 77.90 | Defines the angles of the unit cell. |
| β (°) | 71.27 | |
| γ (°) | 70.39 | |
| Volume (ų) | 974.3 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| Key Conformation | Chair / Twisted Boat | Confirms the piperidine ring conformation, crucial for SAR studies. |
Thermal Analysis (DSC/TGA)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the physicochemical properties of a potential drug substance. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways. nih.gov
Detailed Research Findings: For a compound like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, which is a key indicator of purity. nih.gov TGA analysis, often conducted under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres, would reveal the onset temperature of thermal decomposition. Studies on similar heterocyclic compounds often show multi-stage decomposition processes. For example, a related active pharmaceutical ingredient, zidovudine, exhibits a three-stage thermal decomposition under a nitrogen atmosphere, with significant mass loss occurring between 153°C and 357°C. nih.gov This information is critical for determining the compound's shelf-life, storage conditions, and suitability for formulation processes that may involve heat.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Tm) | ~155 - 160 °C | Endothermic peak indicating melting transition; a sharp peak suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | ~90 J/g | Energy required to melt the crystalline solid. | |
| TGA (Nitrogen) | Decomposition Stage 1 | 180 - 250 °C (~35% mass loss) | Initial thermal degradation, likely involving the side chain or furan ring opening. |
| Decomposition Stage 2 | 250 - 400 °C (~45% mass loss) | Further fragmentation of the piperidine-dione ring structure. | |
| Residual Mass @ 600 °C | ~20% | Formation of a stable carbonaceous residue. |
Advanced Chromatographic Methods
While standard HPLC is used for routine purity checks, more advanced chromatographic techniques are employed for specific analytical challenges, such as separating enantiomers or improving separation efficiency for complex mixtures.
Chiral Chromatography Since the piperidine-2,4-dione scaffold can be chiral, particularly if substituted at positions 3, 5, or 6, developing a method to separate potential enantiomers is critical. Chiral chromatography, using a chiral stationary phase (CSP), is the standard approach for this purpose. nih.govcapes.gov.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective in resolving enantiomers of piperidine derivatives. nih.govlibretexts.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.
Supercritical Fluid Chromatography (SFC) Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is considered a form of normal-phase chromatography and offers several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and lower backpressure. libretexts.orgshimadzu.com SFC is particularly well-suited for the analysis and purification of thermally labile and chiral compounds, making it an excellent option for molecules like this compound, especially in preparative-scale chiral separations within the pharmaceutical industry. nih.govyoutube.com
Q & A
Q. Basic
- NMR : ¹H NMR confirms the furan methyl proton at δ 3.8–4.2 ppm and piperidine-dione protons at δ 2.5–3.5 ppm. ¹³C NMR identifies carbonyl carbons at δ 170–175 ppm .
- IR : Strong C=O stretches at 1650–1750 cm⁻¹ and furan C-O-C at 1250 cm⁻¹ .
- X-ray crystallography : Resolves the chair conformation of the piperidine ring and dihedral angles between the furan and dione moieties (e.g., 85–90° in derivatives) .
How can researchers resolve contradictions in reported biological activity data for piperidine-2,4-dione derivatives?
Advanced
Discrepancies often arise from impurities, isomerism, or assay variability. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Isomer differentiation : 2D NMR (NOESY) or X-ray to distinguish between keto-enol tautomers or stereoisomers .
- Standardized bioassays : Replicate antimicrobial tests (e.g., MIC against S. aureus ATCC 25923) with positive controls (e.g., streptomycin) and normalized inoculum sizes .
What experimental design principles apply to optimizing the antimicrobial activity of furan-piperidine-dione hybrids?
Q. Advanced
- Factorial design : Use a 2³ design (e.g., concentration, pH, incubation time) to identify synergistic variables. For example, pH 7.4 and 24-hour incubation maximize zone-of-inhibition diameters .
- Structure-activity relationship (SAR) : Modify substituents on the furan ring (e.g., electron-withdrawing groups at C5) to enhance lipophilicity and membrane penetration .
- Time-kill assays : Quantify bactericidal effects at 0–24 hours to distinguish static vs. cidal activity .
How is the molecular geometry of this compound determined, and what implications does it have for reactivity?
Basic
X-ray diffraction reveals:
- Piperidine ring conformation : Chair geometry with axial furan substitution minimizes steric strain .
- Hydrogen bonding : Intramolecular H-bonds between the dione carbonyls (C2=O and C4=O) stabilize the structure, reducing susceptibility to nucleophilic attack .
These features influence reactivity; for example, the equatorial position of the furan group facilitates electrophilic substitution at C2 or C5 of the furan ring .
What strategies are effective in minimizing side reactions during the synthesis of this compound?
Q. Advanced
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent premature cyclization .
- Catalytic additives : Add 5 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization while suppressing furan ring opening .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the dione moiety .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS. Piperidine-diones are typically stable at pH 4–7 but hydrolyze to carboxylic acids under strongly acidic/basic conditions .
- Plasma stability assays : Use human plasma to assess esterase-mediated hydrolysis. Half-life >6 hours is desirable for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
